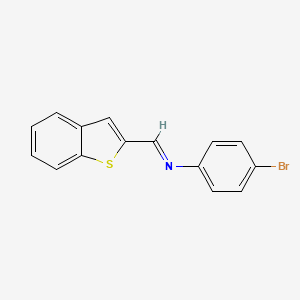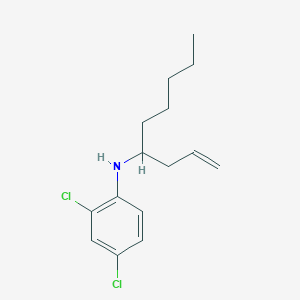
2,4-Dichloro-N-(non-1-en-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(non-1-en-4-yl)aniline is a chemical compound known for its unique structure and properties. It is part of the aniline family, characterized by the presence of a benzene ring attached to an amino group. The compound is distinguished by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a non-1-en-4-yl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(non-1-en-4-yl)aniline typically involves the chlorination of aniline derivatives. One common method is the reaction of 2,4-dichloroaniline with non-1-en-4-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The starting material, 2,4-dichloroaniline, is reacted with non-1-en-4-yl chloride in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(non-1-en-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(non-1-en-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(non-1-en-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: Similar structure but lacks the non-1-en-4-yl group.
2,4-Dichlorobenzenamine: Another related compound with similar properties.
2,4-Dichlorophenylamine: Shares the dichloro substitution pattern on the benzene ring.
Uniqueness
2,4-Dichloro-N-(non-1-en-4-yl)aniline is unique due to the presence of the non-1-en-4-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
905909-01-5 |
|---|---|
Fórmula molecular |
C15H21Cl2N |
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-non-1-en-4-ylaniline |
InChI |
InChI=1S/C15H21Cl2N/c1-3-5-6-8-13(7-4-2)18-15-10-9-12(16)11-14(15)17/h4,9-11,13,18H,2-3,5-8H2,1H3 |
Clave InChI |
AJCSELYTONMRFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC=C)NC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


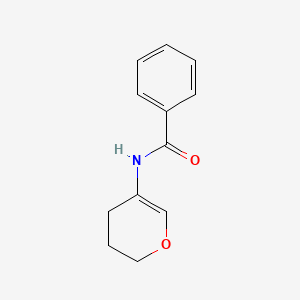
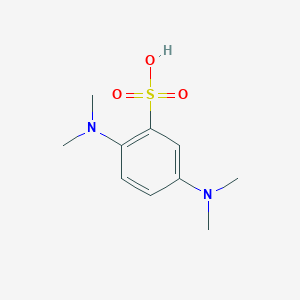
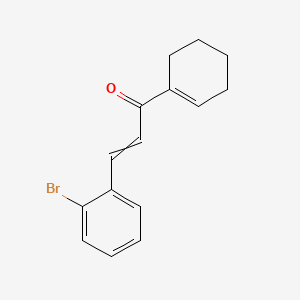
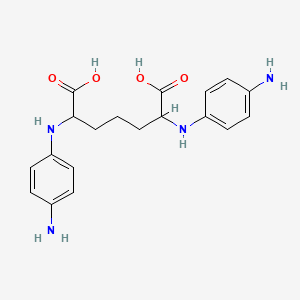
![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)
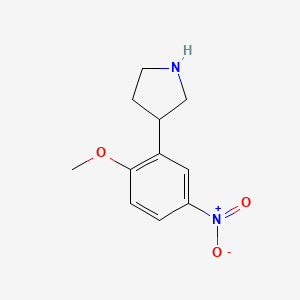
![Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-](/img/structure/B12601379.png)
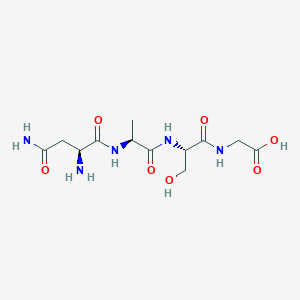
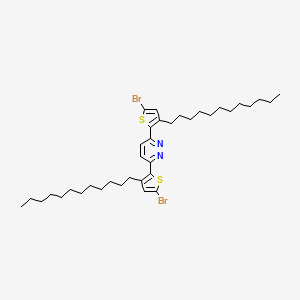
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
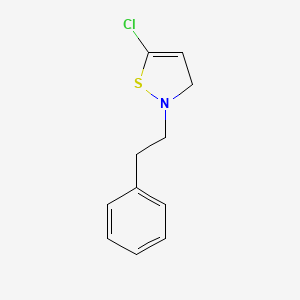
![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)
